Amastatin hydrochloride

Description

Properties

IUPAC Name |

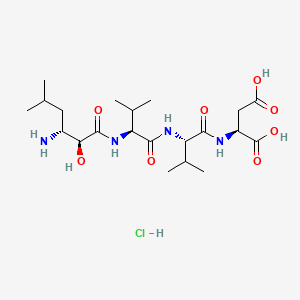

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDUPCKQTDKNLS-PORDUOSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905856 | |

| Record name | N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100938-10-1 | |

| Record name | Amastatin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100938101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Amastatin's Inhibitory Profile Against Aminopeptidases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin, a naturally occurring peptide derivative isolated from Streptomyces sp., is a potent and well-characterized inhibitor of several aminopeptidases. Its structure, [(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid], allows it to act as a slow-binding, competitive inhibitor of a range of metallo-aminopeptidases. This technical guide provides an in-depth overview of the inhibitory profile of amastatin against various aminopeptidases, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid researchers in the fields of enzymology and drug discovery.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of amastatin has been quantified against a variety of aminopeptidases, primarily through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following tables summarize the available quantitative data, offering a comparative look at amastatin's efficacy across different enzymes.

| Enzyme | Source | Ki (nM) | IC50 (µM) | Inhibition Type | Reference(s) |

| Aeromonas Aminopeptidase | Aeromonas proteolytica | 0.26 | - | Slow, Tight Binding, Competitive | [1] |

| Leucine Aminopeptidase (cytosolic) | Porcine Kidney | 30 | - | Slow, Tight Binding, Competitive | [1] |

| Aminopeptidase (microsomal) | Porcine Kidney | 52 | - | Slow, Tight Binding, Competitive | [1] |

| Aminopeptidase M (AP-M) | - | 19 | - | Slow-Binding, Competitive | [2][3] |

| Aminopeptidase A (APA) | Pig Kidney | 250 | - | Competitive | [4] |

| Aminopeptidase N (APN) | Guinea-pig striatal membrane | - | 12.48 | Competitive | |

| Leishmanial Leucine Aminopeptidase (LdLAP) | Leishmania donovani | 7.18 | - | Competitive |

Note: The Ki values for Aeromonas aminopeptidase, cytosolic leucine aminopeptidase, and microsomal aminopeptidase were reported to be in the range of 3.0 x 10-8 to 2.5 x 10-10 M in an earlier study.[1]

Mechanism of Inhibition

Amastatin functions as a slow, tight-binding, competitive inhibitor for many of its target aminopeptidases.[1][2] This mechanism involves a two-step process: an initial rapid, reversible binding of the inhibitor to the enzyme's active site, followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex. This is often characteristic of transition-state analogue inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency. Below are generalized protocols for key experiments cited in the literature for determining the inhibitory activity of amastatin.

Continuous Spectrophotometric Assay for Aminopeptidase Activity and Inhibition

This method is widely used to determine the kinetic parameters of aminopeptidase inhibition by amastatin.

Principle: The enzymatic hydrolysis of a chromogenic or fluorogenic substrate is monitored over time. The rate of product formation is measured by the change in absorbance or fluorescence. The presence of an inhibitor will decrease the reaction rate, and from this, kinetic constants can be derived.

Materials:

-

Purified aminopeptidase

-

Amastatin hydrochloride

-

Chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide, L-Alanine-p-nitroanilide, Leucine-7-amido-4-methylcoumarin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare stock solutions of the enzyme, substrate, and amastatin in the appropriate assay buffer.

-

In a 96-well microplate, add the assay buffer to each well.

-

Add varying concentrations of amastatin to the wells designated for the inhibition assay. Include control wells with no inhibitor.

-

Add a constant amount of the enzyme to each well and pre-incubate with amastatin for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C). This pre-incubation is critical for slow-binding inhibitors like amastatin.

-

Initiate the reaction by adding the substrate to all wells.

-

Immediately begin monitoring the change in absorbance or fluorescence at the appropriate wavelength in kinetic mode for a set duration (e.g., 30-60 minutes).

-

Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the Ki and the mode of inhibition, perform the assay with varying concentrations of both the substrate and amastatin and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Determination of Ki for Slow-Binding Inhibitors

For slow-binding inhibitors like amastatin, the standard Michaelis-Menten kinetics may not be sufficient. A more detailed kinetic analysis is required.

Principle: The time-dependent inhibition is monitored to determine the rate constants for the formation of the initial and the tight-binding enzyme-inhibitor complexes.

Procedure:

-

Follow the general procedure for the continuous spectrophotometric assay.

-

Initiate the reaction by adding the enzyme to a mixture of substrate and varying concentrations of amastatin.

-

Monitor the reaction progress curves over a longer period to observe the slow onset of inhibition.

-

The progress curves will typically show an initial burst phase followed by a slower steady-state rate.

-

Fit the progress curves to an equation that describes slow-binding inhibition to determine the apparent first-order rate constant for the onset of inhibition (kobs) at each inhibitor concentration.

-

Plot kobs against the amastatin concentration. The resulting plot (often a hyperbola) can be fitted to an appropriate equation to determine the individual rate constants (k1, k-1, k2, k-2) and ultimately calculate the overall inhibition constant (Ki).

Amastatin's Inhibitory Profile Against Specific Aminopeptidases

Aminopeptidase N (APN/CD13)

Amastatin is a potent inhibitor of Aminopeptidase N, a zinc metallo-aminopeptidase involved in the final digestion of peptides. For APN from guinea-pig striatal membranes, amastatin exhibited competitive inhibition with a Ki of 12.48 µM when Tyr-Gly was used as a substrate. The assay was conducted in 50 mM Tris-HCl buffer, and the reaction products were analyzed by HPLC.

Leucine Aminopeptidase (LAP)

Cytosolic Leucine Aminopeptidase is another key target of amastatin. A continuous spectrophotometric procedure for determining LAP activity involves using L-leucinamide as a substrate, with the liberated ammonia being measured through a coupled reaction with glutamate dehydrogenase. The reaction is typically carried out in a triethanolamine buffer (pH 8.2) and requires Mn2+ for optimal activity. Amastatin completely inhibits the LAP reaction in this assay system.

Aminopeptidase A (APA)

Amastatin inhibits Aminopeptidase A in a competitive manner. For APA purified from pig kidney, the Ki value was determined to be 2.5 x 10-7 M using L-glutamic acid beta-naphthylamide as the substrate.[4] The optimal pH for this enzyme's activity is around 7.5.[4]

Leucyl-cystinyl Aminopeptidase (Oxytocinase/LNPEP/IRAP)

Pyroglutamyl Aminopeptidase

Currently, there is limited information available in the public domain regarding the inhibitory activity of amastatin against pyroglutamyl aminopeptidases (Type I and Type II). Further research is required to characterize this interaction.

Conclusion

Amastatin remains a valuable tool for researchers studying aminopeptidases. Its well-defined inhibitory profile against a range of these enzymes, coupled with its characteristic slow-binding mechanism, makes it an important reference compound in drug discovery and a useful probe for elucidating the physiological roles of its target enzymes. This guide provides a comprehensive summary of the current knowledge on amastatin's inhibitory activity, offering a foundation for further investigation into its therapeutic potential and its application in enzymology. Further studies are warranted to fully detail the experimental conditions for all its interactions and to explore its effects on a broader range of aminopeptidases.

References

- 1. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

Amastatin Hydrochloride and Its Influence on Angiotensin Metabolism: A Technical Guide

Executive Summary: Amastatin hydrochloride is a potent, competitive, and slow-binding inhibitor of several metalloproteases, with its most significant activity directed towards aminopeptidases, particularly aminopeptidase A (APA) and leucine aminopeptidase. Within the context of the renin-angiotensin system (RAS), amastatin's primary and well-documented role is not the inhibition of angiotensin-converting enzyme (ACE), but rather the blockage of the metabolic conversion of Angiotensin II (Ang II) to Angiotensin III (Ang III). This guide provides an in-depth analysis of amastatin's mechanism, its quantitative inhibitory profile against key enzymes, detailed experimental protocols for assessing enzyme inhibition, and visual diagrams of the relevant biochemical pathways and workflows.

The Renin-Angiotensin System (RAS) Overview

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] The canonical pathway is initiated when the enzyme renin cleaves angiotensinogen to produce the decapeptide Angiotensin I. Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloprotease, then converts Angiotensin I into the octapeptide Angiotensin II, a potent vasoconstrictor.[2][3] Ang II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which increase blood pressure.[1][2] ACE inhibitors are a major class of drugs used to treat hypertension by blocking the formation of Ang II.[4][5]

Further metabolism within the RAS involves other enzymes. Notably, Angiotensin II can be converted to the heptapeptide Angiotensin III by aminopeptidase A (APA), which removes the N-terminal aspartate residue.[6][7] Angiotensin III also possesses biological activity, including stimulating aldosterone secretion.[1][3]

This compound: A Profile

Amastatin is a natural tetrapeptide ((2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-Val-L-Val-L-Asp) that acts as a potent inhibitor of various aminopeptidases.[8] It functions as a slow, tight-binding competitive inhibitor, effectively blocking the catalytic activity of these enzymes.[9] Its primary targets include aminopeptidase A (APA) and leucine aminopeptidases.[9][10] Due to its strong inhibition of APA, amastatin is a critical research tool for studying the specific roles of the Ang II to Ang III conversion pathway in the brain and periphery.[7][11] While amastatin is a broad-spectrum metalloprotease inhibitor, its effect on Angiotensin-Converting Enzyme (ACE) is not its primary mechanism of action and is not well-documented in comparison to its potent aminopeptidase inhibition.

Mechanism of Action in Angiotensin Metabolism

Amastatin's principal effect on the renin-angiotensin system is the specific inhibition of Aminopeptidase A.[6][7] By blocking APA, amastatin prevents the cleavage of the N-terminal aspartic acid from Angiotensin II, thereby halting its conversion to Angiotensin III.[7] This action has been shown to diminish or completely block physiological activities that are dependent on Ang III.[11] For instance, in brain studies, amastatin's ability to block the pressor response to centrally administered Ang II suggests that this response is mediated by its conversion to Ang III, a step that amastatin prevents.[7]

The diagram below illustrates the canonical RAS pathway and the specific point of intervention for amastatin.

Quantitative Analysis of Amastatin Inhibition

Quantitative data on amastatin's inhibitory potency is primarily available for aminopeptidases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor. Data is summarized in the table below.

| Enzyme Target | Inhibitor | Ki Value | Organism/Source |

| Aminopeptidase M (AP-M) | Amastatin | 19 nM | Porcine Kidney |

| Leucine Aminopeptidase (LAP) | Amastatin | 4.1 µM | Porcine Kidney |

| Aeromonas Aminopeptidase | This compound | 0.26 nM | Aeromonas proteolytica |

| Cytosolic Leucine Aminopeptidase | This compound | 30 nM | - |

| Microsomal Aminopeptidase | This compound | 52 nM | - |

Data sourced from references[8][9]. Note the significantly higher potency (lower Ki) against Aeromonas aminopeptidase and Aminopeptidase M compared to Leucine Aminopeptidase.

Experimental Protocol: In Vitro ACE Inhibition Assay

While amastatin is not a classical ACE inhibitor, this protocol details the standard methodology used to screen compounds for ACE inhibitory activity. The method is based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE.[12][13]

5.1 Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich A6778)

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Test inhibitor (e.g., this compound) dissolved in buffer

-

Positive control inhibitor (e.g., Captopril)

-

Assay Buffer: 50 mM HEPES or 100 mM Borate buffer with 300 mM NaCl, pH 8.3

-

Stopping Solution: 1 M Hydrochloric Acid (HCl)

-

Extraction Solvent: Ethyl acetate

-

UV-Vis Spectrophotometer or HPLC with UV detector

5.2 Assay Procedure

-

Preparation: Prepare serial dilutions of the test inhibitor (amastatin) and the positive control (captopril) in the assay buffer. Prepare ACE solution (e.g., 0.04 U/mL) and HHL solution (e.g., 5 mM) in the assay buffer.[14]

-

Pre-incubation: In a microcentrifuge tube, add 20 µL of the inhibitor solution (or buffer for the 100% activity control) and 20 µL of the HHL substrate solution. Pre-incubate the mixture at 37°C for 5 minutes.[14]

-

Reaction Initiation: Add 20 µL of the ACE enzyme solution to the mixture to start the reaction.[14] For blank samples, add 20 µL of assay buffer instead of the ACE solution.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[12][14]

-

Reaction Termination: Stop the reaction by adding 50-200 µL of 1 M HCl.[13][14]

-

Extraction: Add 375-1000 µL of ethyl acetate to the tube to extract the hippuric acid (HA) product. Vortex vigorously and centrifuge to separate the layers.[12]

-

Quantification: Carefully transfer the upper ethyl acetate layer to a new tube. Evaporate the solvent using a vacuum oven or nitrogen stream. Re-dissolve the dried hippuric acid in a known volume of water or mobile phase.[12]

-

Measurement: Measure the absorbance of the re-dissolved hippuric acid at 228 nm using a spectrophotometer or quantify using reverse-phase HPLC with detection at 228 nm.[12][14]

-

Calculation: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100 The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

5.3 Workflow Visualization

The following diagram outlines the key steps in the ACE inhibition assay protocol.

Conclusion and Implications for Research

This compound is a powerful and specific inhibitor of aminopeptidases, making it an invaluable tool for dissecting the nuanced pathways of the renin-angiotensin system. Its primary role is to block the conversion of Angiotensin II to Angiotensin III, thereby allowing researchers to isolate and study the distinct physiological effects of these two potent peptides.[7][11] While it is classified as a metalloprotease inhibitor, its direct effect on Angiotensin-Converting Enzyme is not its prominent feature. For professionals in drug development, amastatin serves as a benchmark compound for designing novel aminopeptidase A inhibitors, which could have therapeutic potential in neurological and cardiovascular conditions where the Ang II/Ang III balance is pathologically altered.

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 3. The biochemistry of the renin-angiotensin system and its role in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. mdpi.com [mdpi.com]

- 7. Aminopeptidase A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Binding, degradation and pressor activity of angiotensins II and III after aminopeptidase inhibition with amastatin and bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of the aminopeptidase inhibitors amastatin and bestatin on angiotensin-evoked neuronal activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta [mdpi.com]

- 14. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]

Amastatin Hydrochloride: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, biological activity, and experimental applications of the potent aminopeptidase inhibitor, Amastatin hydrochloride.

Introduction

This compound is a competitive, slow, and tight-binding inhibitor of several aminopeptidases. Originally isolated from Streptomyces sp., it is a tetrapeptide with the sequence [(2S,3R)-3-Amino-2-hydroxy-5-methyl-hexanoyl]-Val-Val-Asp. Its ability to specifically inhibit certain aminopeptidases has made it a valuable tool in studying the roles of these enzymes in various physiological processes, particularly within the renin-angiotensin system. This guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Formula

This compound is the hydrochloride salt of Amastatin. Its chemical identity is well-defined and characterized by the following properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₈N₄O₈ · HCl | [1][2] |

| Molecular Weight | 511.01 g/mol | [2] |

| CAS Number | 100938-10-1 | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water, methanol, and DMSO | [1] |

| SMILES | CC(C)C--INVALID-LINK----INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O.Cl | |

| InChI | InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17+;/m1./s1 |

Mechanism of Action and Biological Activity

This compound exerts its biological effects through the competitive inhibition of various aminopeptidases. It is particularly noted for its potent inhibition of Aminopeptidase A (APA), an enzyme that plays a crucial role in the renin-angiotensin system (RAS) by converting Angiotensin II to Angiotensin III.

Inhibition of Aminopeptidases

Amastatin has been shown to inhibit a range of aminopeptidases with varying potencies. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for several key enzymes are summarized below.

Table 2: Inhibitory Activity of Amastatin against Various Aminopeptidases

| Enzyme | Organism/Tissue | Ki | IC50 | Reference |

| Aminopeptidase A (APA) | Human Serum | - | 0.54 µg/mL | |

| Leucine Aminopeptidase (LAP) | Porcine Kidney | 1.6 x 10⁻⁶ M | - | |

| Aminopeptidase M (AP-M) | - | 1.9 x 10⁻⁸ M | - | [3] |

| Aeromonas Aminopeptidase | Aeromonas proteolytica | 0.26 nM | - | [4] |

| Cytosolic Leucine Aminopeptidase | - | 30 nM | - | [4] |

| Microsomal Aminopeptidase | - | 52 nM | - | [4] |

Role in the Renin-Angiotensin System

The primary mechanism through which this compound influences physiological systems is by modulating the renin-angiotensin system. By inhibiting Aminopeptidase A, Amastatin blocks the conversion of Angiotensin II to Angiotensin III. This has significant implications for blood pressure regulation and other physiological processes mediated by these angiotensin peptides.

Figure 1. Simplified signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Aminopeptidase Inhibition Assay (In Vitro)

This protocol describes a general method for determining the inhibitory activity of this compound against a specific aminopeptidase.

Figure 2. General workflow for an in vitro aminopeptidase inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified aminopeptidase in the appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Prepare a stock solution of a suitable chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for Leucine Aminopeptidase) in a compatible solvent.

-

Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the aminopeptidase solution, and the various concentrations of this compound to the designated wells.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

For determining the inhibition constant (Ki), perform the assay with varying substrate concentrations at each inhibitor concentration and analyze the data using Lineweaver-Burk or other kinetic plots.[5]

-

In Vivo Studies in a Rat Model of Hypertension

This protocol outlines a general procedure to investigate the effect of this compound on blood pressure in a rat model of angiotensin-induced hypertension.

Detailed Methodology:

-

Animal Model:

-

Use an established rat model of hypertension, such as the spontaneously hypertensive rat (SHR) or angiotensin II-induced hypertensive model.[6]

-

House the animals under standard laboratory conditions with free access to food and water.

-

-

Surgical Preparation (if required):

-

Drug Administration:

-

Dissolve this compound in sterile saline or an appropriate vehicle.

-

Administer the solution via the desired route (e.g., intraperitoneal injection, intravenous infusion, or ICV injection).

-

The dosage will depend on the specific research question and should be determined from pilot studies.

-

-

Blood Pressure Measurement:

-

Monitor systolic and diastolic blood pressure and heart rate continuously using the implanted telemetry system or at regular intervals using a non-invasive tail-cuff method.

-

-

Experimental Design:

-

Include a control group receiving the vehicle alone.

-

Administer a pressor agent, such as Angiotensin II, to induce a hypertensive response.

-

In the experimental group, pre-treat the animals with this compound before the administration of the pressor agent.

-

Monitor the cardiovascular parameters before and after drug administrations.

-

-

Data Analysis:

-

Calculate the mean arterial pressure (MAP) from the systolic and diastolic blood pressure readings.

-

Compare the changes in blood pressure and heart rate between the control and Amastatin-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Conclusion

This compound is a powerful and specific tool for investigating the roles of aminopeptidases in health and disease. Its well-characterized chemical structure and mechanism of action, particularly its inhibitory effect on the renin-angiotensin system, make it an invaluable reagent for researchers in pharmacology, physiology, and drug discovery. The experimental protocols provided in this guide offer a starting point for utilizing this compound in both in vitro and in vivo studies. As with any experimental work, careful optimization and adherence to ethical guidelines are paramount for obtaining reliable and meaningful results.

References

- 1. Amastatin and bestatin-induced dipsogenicity in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of the aminopeptidase inhibitors amastatin and bestatin on angiotensin-evoked neuronal activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. article.imrpress.com [article.imrpress.com]

Amastatin's Specificity for Aminopeptidase A Over Aminopeptidase B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory specificity of amastatin, a naturally occurring peptide derivative, for aminopeptidase A (APA) versus aminopeptidase B (APB). A comprehensive review of available quantitative data, experimental methodologies, and relevant signaling pathways is presented to elucidate the differential action of amastatin on these two closely related M1 family metalloenzymes.

Executive Summary

Amastatin exhibits a pronounced specificity for aminopeptidase A, acting as a potent competitive inhibitor. In stark contrast, amastatin demonstrates no significant inhibitory activity against aminopeptidase B. This high degree of selectivity is critical for its use as a pharmacological tool to investigate the physiological roles of APA, particularly within the renin-angiotensin system, without confounding effects from APB inhibition. This guide summarizes the key quantitative inhibition data, outlines the experimental protocols used to determine this specificity, and visualizes the distinct signaling pathways in which each aminopeptidase participates.

Quantitative Inhibition Data: Amastatin against APA and APB

The inhibitory potency of amastatin has been quantified for aminopeptidase A, while studies consistently report a lack of inhibition for aminopeptidase B. This stark difference underscores the high specificity of amastatin.

| Enzyme | Inhibitor | Inhibition Constant (Kᵢ) | IC₅₀ | Notes |

| Aminopeptidase A (APA) | Amastatin | 2.5 x 10⁻⁷ M | 0.54 µg/ml | Competitive inhibitor.[1] Data from pig kidney APA. |

| Aminopeptidase B (APB) | Amastatin | Not reported | Not reported | Consistently reported to not inhibit APB.[2][3] |

Signaling Pathways and Enzyme Function

Aminopeptidase A and B, while both being zinc metalloenzymes that cleave N-terminal amino acids, participate in distinct and crucial physiological pathways.[4] Amastatin's specificity allows for the targeted modulation of APA's functions.

Aminopeptidase A in the Renin-Angiotensin System

Aminopeptidase A plays a pivotal role in the renin-angiotensin system (RAS), a critical regulator of blood pressure and fluid homeostasis.[5] APA catalyzes the conversion of Angiotensin II, a potent vasoconstrictor, to Angiotensin III.[5] Angiotensin III retains significant biological activity, contributing to the overall effects of the RAS.[5]

Aminopeptidase B in Peptide Processing

Aminopeptidase B is characterized by its specificity for cleaving N-terminal arginine (Arg) and lysine (Lys) residues from peptides.[6][7] This function is essential in the final processing of various bioactive peptides, such as the conversion of pro-glucagon to glucagon.[7]

Experimental Protocols for Determining Inhibitory Specificity

The determination of amastatin's specificity for APA over APB relies on robust enzymatic assays that measure the rate of substrate hydrolysis in the presence and absence of the inhibitor.

General Workflow for Inhibition Assay

The general workflow for assessing the inhibitory activity of amastatin on either APA or APB involves the incubation of the enzyme with its specific substrate and varying concentrations of the inhibitor. The rate of product formation is then measured over time.

References

- 1. Purification by affinity chromatography using amastatin and properties of aminopeptidase A from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amastatin - Wikipedia [en.wikipedia.org]

- 3. Amastatin hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]

- 4. Aminopeptidase - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminopeptidase B, a glucagon-processing enzyme: site directed mutagenesis of the Zn2+-binding motif and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Amastatin Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Amastatin hydrochloride, a competitive and reversible inhibitor of several aminopeptidases, in various cell culture experiments. Detailed protocols, quantitative data, and visualizations of affected signaling pathways are included to facilitate experimental design and execution.

Introduction to this compound

This compound is a naturally derived, tight-binding competitive inhibitor of multiple M1 family aminopeptidases, including Aminopeptidase A (APA), Aminopeptidase N (APN/CD13), and Leucyl-cystinyl aminopeptidase (LNPEP), also known as insulin-regulated aminopeptidase (IRAP) or the Angiotensin IV (AngIV) receptor (AT4 receptor).[1][2] It exhibits a slow, tight-binding mechanism of action, making it a potent tool for studying the roles of these enzymes in various physiological and pathological processes.[2][3] Unlike other aminopeptidase inhibitors, Amastatin does not significantly inhibit Aminopeptidase B.[2] Its ability to prevent the degradation of various peptide hormones and signaling molecules makes it a valuable reagent in fields such as neuroscience, oncology, and immunology.[4][5]

Mechanism of Action

This compound exerts its inhibitory effect by competing with endogenous peptide substrates for the active site of target aminopeptidases. This inhibition prevents the cleavage of N-terminal amino acids from peptides, thereby prolonging their biological activity. A key pathway affected by Amastatin is the renin-angiotensin system (RAS), where it blocks the conversion of Angiotensin II (Ang II) to Angiotensin III (Ang III) by Aminopeptidase A.[2] Furthermore, by inhibiting IRAP (AT4 receptor), Amastatin can potentiate the effects of Angiotensin IV and other neuropeptides, influencing processes like learning and memory.[2]

Applications in Cell Culture

This compound is a versatile tool for a range of in vitro studies:

-

Neuroscience Research: Investigate the role of neuropeptide degradation in neuronal signaling, synaptic plasticity, and memory formation. Amastatin can be used to study the effects of prolonged neuropeptide signaling by preventing their breakdown by cell-surface aminopeptidases.

-

Cancer Research: Explore the involvement of aminopeptidases in tumor growth, angiogenesis, and metastasis. Aminopeptidase N (CD13) is overexpressed in many cancers, and its inhibition can be a therapeutic strategy.

-

Immunology Research: Study the processing and presentation of antigens and the regulation of inflammatory responses by modulating the activity of aminopeptidases on immune cells.

-

Endocrinology and Cardiovascular Research: Elucidate the cellular mechanisms of the renin-angiotensin system and other peptide hormone signaling pathways by preventing the degradation of key peptide mediators.

Quantitative Data

The inhibitory potency of this compound varies depending on the specific aminopeptidase and the experimental conditions. The following tables summarize key quantitative data for its use in cell culture.

| Enzyme Target | Inhibition Constant (Ki) | Source Organism/Enzyme | Reference |

| Aeromonas Aminopeptidase | 0.26 nM | Aeromonas proteolytica | [3] |

| Cytosolic Leucine Aminopeptidase | 30 nM | Porcine Kidney | [3] |

| Microsomal Aminopeptidase (APN) | 52 nM | Porcine Kidney | [3] |

| Aminopeptidase M (AP-M) | 19 nM | Porcine Kidney | [6] |

| Human Serum Aminopeptidase A | 1.1 µM | Human Serum | [7] |

| Pig Kidney Leucine Aminopeptidase | 1.6 µM | Porcine Kidney | [7] |

| Cell Line / Organism | Application | Effective Concentration Range | Observed Effect | Reference |

| Encephalitozoon cuniculi | Inhibition of replication in vitro | 1 - 10,000 ng/mL | Dose-dependent inhibition of replication | [3] |

| Rat pituitary GH3 cells | Study of angiotensin-induced cell viability | 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M | Modulation of angiotensin's effect on viability | |

| Rabbit pulmonary artery | Study of tachykinin receptor antagonists | 10 µM | No effect on agonist response | [8] |

Experimental Protocols

General Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to make 1 mL of a 10 mM stock solution (MW: 511.01 g/mol ), dissolve 0.511 mg of this compound in 100 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.[9] Stored properly, the stock solution is stable for extended periods.

Protocol 1: Inhibition of Peptide Degradation in Cell Culture Supernatant

This protocol is designed to assess the ability of this compound to prevent the degradation of a specific peptide in the presence of cultured cells.

Materials:

-

Cultured cells of interest (e.g., SH-SY5Y neuroblastoma cells)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Peptide of interest (e.g., a neuropeptide)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plate

-

LC-MS or ELISA for peptide quantification

Procedure:

-

Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

On the day of the experiment, remove the culture medium and wash the cells once with sterile PBS.

-

Prepare fresh serum-free medium containing the peptide of interest at a known concentration.

-

Prepare treatment groups by adding this compound to the peptide-containing medium at various final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (DMSO) without Amastatin.

-

Add the treatment media to the respective wells of the cell culture plate.

-

Incubate the plate at 37°C in a CO₂ incubator.

-

Collect aliquots of the supernatant at different time points (e.g., 0, 1, 4, 8, and 24 hours).

-

Immediately inactivate enzymatic activity in the collected samples (e.g., by adding acid or freezing at -80°C).

-

Quantify the concentration of the intact peptide in the samples using a suitable method like LC-MS or ELISA.

-

Plot the percentage of remaining peptide over time for each treatment group to determine the effect of Amastatin on peptide stability.

Protocol 2: Cell Viability/Proliferation Assay

This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., a cell line known to overexpress APN/CD13)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

MTT or other cell viability assay reagent

-

96-well cell culture plate

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value, if applicable.

Protocol 3: Aminopeptidase Activity Assay in Cell Lysates

This protocol measures the inhibitory effect of this compound on aminopeptidase activity in cell lysates.

Materials:

-

Cultured cells of interest

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding those that inhibit metalloproteases if not desired)

-

This compound stock solution (10 mM in DMSO)

-

Fluorogenic or colorimetric aminopeptidase substrate (e.g., L-Leucine-p-nitroanilide for APN)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well black or clear plate (depending on the substrate)

-

Plate reader

Procedure:

-

Culture cells to confluency, then harvest and wash them with cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

In a 96-well plate, add a fixed amount of cell lysate to each well.

-

Add varying concentrations of this compound to the wells and incubate for a pre-determined time to allow for inhibitor binding. Include a no-inhibitor control.

-

Initiate the enzymatic reaction by adding the aminopeptidase substrate.

-

Monitor the change in fluorescence or absorbance over time using a plate reader.

-

Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC50 of Amastatin for the target aminopeptidase activity in the cell lysate.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

Troubleshooting and Considerations

-

Solubility: this compound is soluble in aqueous buffers, DMSO, and ethanol.[2][9] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.[9]

-

Cytotoxicity: At high concentrations, this compound may exhibit cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration.

-

Specificity: While Amastatin is a potent inhibitor of several aminopeptidases, it is essential to consider its specificity for your target of interest and to include appropriate controls in your experiments.

-

Peptide Stability: When studying the effects of peptides in cell culture, their degradation by cellular proteases can be a significant variable. Amastatin can be used to stabilize peptides, but it is important to confirm that the observed effects are due to the peptide itself and not an off-target effect of the inhibitor.

By following these application notes and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the roles of aminopeptidases in a wide range of cellular processes.

References

- 1. scbt.com [scbt.com]

- 2. This compound | Aminopeptidase inhibitor | Hello Bio [hellobio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Hydrate - LKT Labs [lktlabs.com]

- 5. avantorsciences.com [avantorsciences.com]

- 6. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amastatin · HCl | CymitQuimica [cymitquimica.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. This compound | TargetMol [targetmol.com]

Application Notes and Protocols for In Vivo Studies Using Amastatin Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Amastatin hydrochloride is a potent, competitive inhibitor of aminopeptidase A (APA). In the context of in vivo studies in rats, its primary application is in the investigation of the renin-angiotensin system (RAS), particularly within the central nervous system.[1][2] APA is a key enzyme responsible for the conversion of angiotensin II (Ang II) to angiotensin III (Ang III) in the brain.[2][3] By inhibiting this conversion, this compound serves as a critical tool for elucidating the specific roles of Ang II and Ang III in cardiovascular regulation and neuronal signaling.[3]

Key Applications:

-

Cardiovascular Research: Amastatin is used to study the central mechanisms of blood pressure control. Intracerebroventricular (i.c.v.) administration in rat models, including spontaneously hypertensive rats (SHR), has been shown to induce a pressor response, indicating a significant role for the brain's renin-angiotensin system in blood pressure regulation.[4]

-

Neuroscience Research: The compound is utilized to investigate the effects of angiotensin peptides on neuronal activity. Studies have shown that Amastatin can diminish or completely block Ang II-dependent neuronal activity, suggesting that this activity is mediated by its conversion to Ang III.[3] It has also been observed to reduce excitatory postsynaptic currents (EPSC) in specific brain regions like the parabrachial nucleus.[5]

-

Pharmacological Model Development: Amastatin can be used to create experimental conditions where the effects of Ang II can be studied in the absence of its conversion to Ang III, allowing for a more precise understanding of Ang II-specific receptor interactions and downstream signaling.

Mechanism of Action:

This compound's primary mechanism of action is the inhibition of aminopeptidase A. This enzyme cleaves the N-terminal aspartate residue from Angiotensin II, thereby forming Angiotensin III. By blocking this action, Amastatin leads to an accumulation of Angiotensin II and a reduction in the levels of Angiotensin III in the brain.[1][2][6]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo and in vitro studies involving Amastatin in rats.

Table 1: In Vivo Effects of this compound in Rats

| Parameter | Animal Model | Route of Administration | Dose/Concentration | Observed Effect | Reference |

| Blood Pressure | Spontaneously Hypertensive (SHR), Wistar-Kyoto (WKY), Sprague-Dawley (SD) Rats | Intracerebroventricular (i.c.v.) | Not specified in abstracts | Induces pressor (blood pressure elevating) elevations. | [4] |

| Neuronal Activity | Wistar-Kyoto (WKY) Rats | Iontophoretic application | Not specified | Diminished or totally blocked Angiotensin II-dependent activity. | [3] |

| Excitatory Postsynaptic Current (EPSC) | Sprague-Dawley Rats | Bath application (in vitro slice) | 10 µM | Reduced the evoked glutamate-mediated EPSC. | [5] |

| Drinking Behavior | Sprague-Dawley Rats | Intracerebroventricular (i.c.v.) | Not specified | No significant effect on drinking behavior. | [6] |

Table 2: Pharmacokinetic and In Vitro Inhibition Data

| Parameter | Enzyme/System | Value | Notes | Reference |

| Pharmacokinetics in Rats | ||||

| Bioavailability | In vivo Rat | Data not available | Specific pharmacokinetic studies for Amastatin in rats are not readily available in the public literature. | |

| Half-life (t½) | In vivo Rat | Data not available | Further experimental investigation is required. | |

| Clearance (CL) | In vivo Rat | Data not available | Further experimental investigation is required. | |

| Volume of Distribution (Vd) | In vivo Rat | Data not available | Further experimental investigation is required. |

Experimental Protocols

Protocol 3.1: Intracerebroventricular (i.c.v.) Cannulation and Administration of this compound in Rats

This protocol describes the surgical implantation of a guide cannula for direct injection of substances into the cerebral ventricles of a rat.

Materials:

-

This compound

-

Sterile 0.9% saline

-

Male rats (e.g., Sprague-Dawley, Wistar-Kyoto, or SHR), 250-350g

-

Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)

-

Stereotaxic apparatus

-

Guide cannula and dummy cannula

-

Dental cement

-

Surgical instruments (scalpel, forceps, etc.)

-

Wound clips or sutures

-

Antiseptic solution and antibiotic ointment

-

Warming pad

Procedure:

-

Animal Preparation: Anesthetize the rat using an appropriate anesthetic. Once a surgical plane of anesthesia is reached (verified by lack of pedal reflex), shave the head and secure the animal in the stereotaxic frame.[7] Apply eye lubricant to prevent corneal drying.

-

Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface with a sterile cotton swab.

-

Cannula Implantation:

-

Identify bregma (the junction of the sagittal and coronal sutures).

-

Using the stereotaxic arm, position the guide cannula at the desired coordinates for the lateral ventricle (a typical coordinate for rats is approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral from the skull surface).[8]

-

Drill a small hole through the skull at the target location.

-

Slowly lower the guide cannula to the desired depth.

-

-

Fixation: Secure the cannula to the skull using dental cement and anchor screws.

-

Closure and Recovery: Suture or clip the incision. Apply antibiotic ointment. Remove the rat from the stereotaxic frame and place it on a warming pad for recovery. Monitor the animal until it is fully ambulatory.[9] Insert a dummy cannula to keep the guide cannula patent. Allow for a recovery period of 5-7 days before drug administration.

-

Drug Administration:

-

Gently restrain the conscious rat.

-

Remove the dummy cannula and insert the injection cannula connected to a microsyringe.

-

Infuse the desired volume of this compound solution (typically 1-5 µL) over a period of 1-2 minutes.[7][10]

-

Leave the injector in place for an additional minute to allow for diffusion.

-

Replace the dummy cannula.

-

Protocol 3.2: Measurement of Arterial Blood Pressure in Anesthetized Rats

This protocol outlines the procedure for direct measurement of arterial blood pressure.

Materials:

-

Anesthetized, cannulated rat (from Protocol 3.1)

-

Anesthetic (e.g., Urethane or alpha-chloralose)

-

Femoral artery catheter

-

Pressure transducer

-

Data acquisition system

-

Heparinized saline

Procedure:

-

Anesthesia: Anesthetize the rat. The choice of anesthetic is critical as some can affect blood pressure.

-

Catheterization: Surgically expose the femoral artery. Make a small incision and insert a catheter filled with heparinized saline. Secure the catheter in place.

-

Transducer Connection: Connect the arterial catheter to a pressure transducer.

-

Data Acquisition: Connect the transducer to a data acquisition system to record mean arterial pressure (MAP), systolic, and diastolic pressures.

-

Stabilization: Allow the animal's blood pressure to stabilize for at least 30 minutes before any experimental manipulations.

-

Amastatin Administration: Administer this compound via the pre-implanted i.c.v. cannula as described in Protocol 3.1.

-

Data Recording: Continuously record blood pressure before, during, and after the administration of Amastatin to observe the full pressor response.

Visualizations: Signaling Pathways and Workflows

Diagram 4.1: Renin-Angiotensin Signaling Pathway in the Brain

Caption: Amastatin inhibits Aminopeptidase A, blocking Angiotensin II to III conversion.

Diagram 4.2: Experimental Workflow for In Vivo Amastatin Study in Rats

Caption: Workflow for assessing Amastatin's effect on blood pressure in rats.

References

- 1. Aminopeptidase A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of the aminopeptidase inhibitors amastatin and bestatin on angiotensin-evoked neuronal activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased blood pressure induced by central application of aminopeptidase inhibitors is angiotensinergic-dependent in normotensive and hypertensive rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vasopressin and amastatin induce V(1)-receptor-mediated suppression of excitatory transmission in the rat parabrachial nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amastatin and bestatin-induced dipsogenicity in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alzet.com [alzet.com]

- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 10. The effect of intracerebroventricular injection of beta amyloid peptide (1-42) on caspase-3 activity, lipid peroxidation, nitric oxide and NOS expression in young adult and aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Certain coronaviruses, particularly those belonging to the alphacoronavirus genus such as Human Coronavirus 229E (HCoV-229E) and Porcine Deltacoronavirus (PDCoV), utilize Aminopeptidase N (ANPEP), also known as CD13, as a primary receptor for cellular entry.[1][2][3] ANPEP is a zinc-dependent metalloprotease expressed on the surface of various cell types.[2][3] While its enzymatic activity is not required for viral entry, its interaction with the viral spike (S) protein is a critical first step in the infection process.[4] Amastatin hydrochloride is a competitive inhibitor of several aminopeptidases, including ANPEP.[5][6] This makes it a valuable tool for studying the role of the ANPEP receptor in coronavirus infection and for the initial screening of potential viral entry inhibitors.

These application notes provide an overview of the use of this compound as a tool compound in coronavirus research, along with detailed protocols for relevant in vitro assays.

Data Presentation

Table 1: Inhibitory Constants (Ki) of Amastatin for Various Aminopeptidases [5]

| Aminopeptidase | Source | Ki (nM) |

| Aminopeptidase | Aeromonas proteolytica | 0.26 |

| Leucine Aminopeptidase | Cytosolic | 30 |

| Microsomal Aminopeptidase | Microsomal | 52 |

Note: Lower Ki values indicate stronger inhibition.

Signaling Pathways and Experimental Workflows

ANPEP-Mediated Coronavirus Entry and Potential Signaling

The binding of the coronavirus spike protein to the ANPEP receptor initiates a cascade of events leading to viral entry, primarily through an endocytotic pathway.[1] The virus-receptor complex is internalized into endosomes. Acidification of the endosome, along with the action of host proteases such as cathepsins, triggers conformational changes in the spike protein, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. While ANPEP is known to be involved in signaling cascades in other contexts, the specific downstream signaling pathways triggered by coronavirus binding for the purpose of entry are still under investigation.[2]

Caption: ANPEP-mediated coronavirus entry pathway and the inhibitory action of this compound.

Experimental Workflow for Screening Entry Inhibitors

The general workflow for assessing the efficacy of a potential entry inhibitor like this compound involves the use of pseudotyped viruses. These are replication-defective viral cores (e.g., from lentivirus or VSV) that are engineered to express the coronavirus spike protein on their surface.[7][8] They also carry a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), allowing for the quantification of viral entry into susceptible cells.

Caption: Workflow for evaluating this compound's inhibition of coronavirus entry using a pseudovirus assay.

Experimental Protocols

The following are detailed protocols that can be adapted to study the effect of this compound on coronavirus entry via the ANPEP receptor.

Protocol 1: Pseudovirus Production

This protocol describes the generation of lentiviral particles pseudotyped with a coronavirus spike protein (e.g., HCoV-229E S) and carrying a luciferase reporter gene.

Materials:

-

HEK293T cells

-

Lentiviral packaging plasmids (e.g., psPAX2)

-

Lentiviral transfer plasmid with a luciferase reporter gene (e.g., pLV-Luc)

-

Expression plasmid for the coronavirus spike protein (e.g., pcDNA3.1-HCoV-229E-S)

-

Transfection reagent (e.g., PEI, Lipofectamine 3000)

-

DMEM with 10% FBS

-

Opti-MEM

-

0.45 µm filter

Method:

-

Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

-

Prepare the plasmid DNA mixture in Opti-MEM: 10 µg of the transfer plasmid, 7.5 µg of the packaging plasmid, and 2.5 µg of the spike protein expression plasmid.

-

Prepare the transfection reagent according to the manufacturer's instructions in a separate tube of Opti-MEM.

-

Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.

-

Add the transfection complex dropwise to the HEK293T cells.

-

Incubate for 4-6 hours, then replace the medium with fresh DMEM containing 10% FBS.

-

Harvest the supernatant containing the pseudovirus at 48 and 72 hours post-transfection.

-

Pool the supernatants, centrifuge at 3000 x g for 10 minutes to pellet cell debris.

-

Filter the supernatant through a 0.45 µm filter.

-

Aliquot the pseudovirus and store at -80°C. The viral titer should be determined before use in inhibition assays.

Protocol 2: Pseudovirus Entry Inhibition Assay

This protocol details the steps to assess the inhibitory effect of this compound on the entry of spike-pseudotyped lentivirus into ANPEP-expressing cells.

Materials:

-

ANPEP-expressing host cells (e.g., Huh7, L132)

-

Spike-pseudotyped lentivirus (from Protocol 1)

-

This compound

-

96-well white, clear-bottom tissue culture plates

-

DMEM with 10% FBS

-

Luciferase assay reagent

-

Luminometer

Method:

-

Seed the host cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in DMEM. A typical starting concentration range could be from 100 µM down to the low nM range, based on the known Ki values.

-

Remove the culture medium from the cells and add 50 µL of the diluted this compound to each well. Include wells with medium only as a no-drug control.

-

Pre-incubate the cells with the compound for 1 hour at 37°C.

-

Add 50 µL of the pseudovirus (diluted to a predetermined optimal concentration) to each well.

-

Incubate the plate for 48-72 hours at 37°C.

-

After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the no-drug control.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Viability Assay (Cytotoxicity)

It is crucial to determine if the observed inhibition of viral entry is due to a specific antiviral effect or to the cytotoxicity of the compound.

Materials:

-

Host cells used in the entry assay

-

This compound

-

96-well tissue culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Method:

-

Seed the host cells in a 96-well plate at the same density as in the inhibition assay and incubate overnight.

-

Treat the cells with the same serial dilutions of this compound used in the inhibition assay.

-

Incubate for the same duration as the inhibition assay (48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the no-drug control.

-

Determine the 50% cytotoxic concentration (CC50). A compound is generally considered a good candidate for further development if its CC50 is significantly higher than its IC50.

Conclusion

This compound serves as a valuable research tool for investigating the role of the ANPEP receptor in coronavirus entry. The provided protocols offer a framework for researchers to quantitatively assess its inhibitory potential and to screen for other novel entry inhibitors targeting this important viral receptor. While specific IC50 values for Amastatin against ANPEP-utilizing coronaviruses require experimental determination, its known potent inhibition of aminopeptidases suggests it is a relevant compound for such studies. Further research into the specific signaling events following virus-receptor interaction will provide a more complete understanding of the infection process and may reveal additional therapeutic targets.

References

- 1. Aminopeptidase N Is an Entry Co-factor Triggering Porcine Deltacoronavirus Entry via an Endocytotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Coronavirus Cell Receptors Provide Challenging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Identification of a Potential Peptide Inhibitor of SARS-CoV-2 Targeting its Entry into the Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Aminopeptidase inhibitor | Hello Bio [hellobio.com]

- 7. Research Portal [scholarship.miami.edu]

- 8. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Amastatin to Enhance Bioactive Peptide Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amastatin, a naturally occurring peptide analog, is a potent and specific inhibitor of several aminopeptidases, including aminopeptidase A (APA), aminopeptidase N (APN), and leucyl aminopeptidase.[1][2][3] By preventing the enzymatic degradation of bioactive peptides at their N-terminus, Amastatin effectively prolongs their half-life and potentiates their biological effects.[4][5] This makes it an invaluable tool in various research and drug development applications, from studying endogenous peptide systems to enhancing the therapeutic efficacy of peptide-based drugs.

These application notes provide a comprehensive guide to using Amastatin to potentiate the effects of various bioactive peptides, including enkephalins, vasopressin, oxytocin, and angiotensin II. Detailed protocols for key experiments are provided to enable researchers to effectively incorporate Amastatin into their studies.

Mechanism of Action

Amastatin is a competitive, slow-binding inhibitor of metallo-exopeptidases.[3] It chelates the active site zinc ion of these enzymes, preventing the hydrolysis of the N-terminal amino acid from peptide substrates. This inhibition is reversible and highly specific, with minimal off-target effects at typical working concentrations.[1][2]

Applications

The primary application of Amastatin is to protect bioactive peptides from enzymatic degradation, thereby increasing their local concentration and duration of action. This potentiation can be observed in a variety of experimental settings:

-

In Vitro Studies: Enhancing the stability of peptides in cell culture, tissue homogenates, and plasma samples.[6][7][8]

-

Ex Vivo Studies: Potentiating the effects of peptides on isolated tissues and organs, such as in the guinea pig ileum bioassay for opioids.[9][10][11]

-

In Vivo Studies: Increasing the potency and prolonging the physiological effects of administered peptides in animal models.[1][4][12]

Data Presentation: Potentiation of Bioactive Peptides by Amastatin

The following tables summarize the quantitative effects of Amastatin on the activity and stability of various bioactive peptides.

| Bioactive Peptide | Enzyme(s) Inhibited by Amastatin | Experimental System | Parameter Measured | Potentiation Effect with Amastatin | Reference(s) |

| Met-Enkephalin | Aminopeptidase N (APN) | Rat brain tissue homogenate | Half-life (t½) | Significant reduction in degradation rate | [8] |

| Guinea pig ileum | EC50 for inhibition of contraction | Significant decrease in EC50 (increased potency) | [13] | ||

| Angiotensin II | Aminopeptidase A (APA) | Rat brain in vivo (icv injection) | Dipsogenic (drinking) response | Potentiation of drinking response | [1] |

| Rat brain in vivo (icv injection) | Pressor (blood pressure) response | Prolonged pressor activity | [14] | ||

| Vasopressin | Aminopeptidase A (APA) | Mouse brain in vivo (icv injection) | Behavioral excitation | Prolonged behavioral effects | [4] |

| Rat parabrachial nucleus slice | Suppression of excitatory postsynaptic current (EPSC) | Amastatin alone reduced EPSC; co-application with AVP showed further depression | [5] | ||

| Oxytocin | Leucyl/cystinyl aminopeptidase (Oxytocinase) | Mouse brain in vivo (icv injection) | Behavioral excitation | Prolonged behavioral effects | [4] |

Note: Quantitative data for the fold-increase in half-life or precise changes in binding affinities are often not presented in a comparative tabular format in the literature. The table above reflects the qualitative and directional potentiation effects reported in the cited studies.

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This protocol is designed to assess the ability of Amastatin to protect a bioactive peptide from degradation in plasma.

Materials:

-

Bioactive peptide of interest

-

Amastatin hydrochloride (stock solution in water or buffer)

-

Human or animal plasma (e.g., from heparinized blood, stored at -80°C)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC or LC-MS/MS system

-

Thermomixer or water bath at 37°C

-

Microcentrifuge tubes

Procedure:

-

Prepare Peptide and Amastatin Solutions:

-

Prepare a stock solution of the bioactive peptide in an appropriate solvent (e.g., water, PBS) at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound in water or PBS at a concentration of 10 mM.

-

-

Incubation:

-

Thaw plasma on ice. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any precipitates.

-

In microcentrifuge tubes, prepare the following reaction mixtures (final volume 100 µL):

-

Control (No Amastatin): 90 µL plasma, 10 µL peptide stock solution.

-

Test (With Amastatin): 80 µL plasma, 10 µL Amastatin stock solution (final concentration 1 mM), 10 µL peptide stock solution.

-

-

Vortex briefly and incubate at 37°C in a thermomixer.

-

-

Time Points and Sample Collection:

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 20 µL aliquot from each reaction mixture.

-

Immediately add the aliquot to a new microcentrifuge tube containing 40 µL of ice-cold ACN with 0.1% TFA to precipitate plasma proteins and stop the enzymatic reaction.

-

-

Sample Processing:

-

Vortex the samples vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to HPLC vials for analysis.

-

-

Analysis:

-

Analyze the samples by reverse-phase HPLC or LC-MS/MS to quantify the amount of intact peptide remaining at each time point.

-

Create a degradation curve by plotting the percentage of intact peptide remaining versus time for both the control and Amastatin-treated samples.

-

Calculate the half-life (t½) of the peptide in the presence and absence of Amastatin.[6][7][15][16][17]

-

Protocol 2: Guinea Pig Ileum Bioassay for Opioid Peptide Potentiation

This ex vivo protocol is a classic method to assess the biological activity of opioid peptides and the potentiating effect of peptidase inhibitors like Amastatin.[9][10][11][18]

Materials:

-

Male guinea pig (250-350 g)

-

Tyrode's solution (physiological salt solution)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Opioid peptide (e.g., Met-Enkephalin)

-

This compound

-

Isolated organ bath system with a force-displacement transducer and data acquisition system

-

Stimulator for field stimulation

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the guinea pig according to approved institutional guidelines.

-

Isolate a segment of the terminal ileum and place it in a petri dish containing warm, aerated Tyrode's solution.

-

Gently clean the lumen of the ileum segment and remove the mesentery.

-

Cut the ileum into 2-3 cm segments.

-

-

Organ Bath Setup:

-

Mount an ileum segment in the organ bath containing Tyrode's solution maintained at 37°C and continuously gassed with carbogen.

-

Attach one end of the tissue to a fixed hook and the other end to the force-displacement transducer.

-

Apply a basal tension of approximately 0.5-1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes every 15 minutes.

-

-

Electrical Field Stimulation (EFS):

-

Induce twitch contractions of the ileum using EFS with parameters such as 0.1 Hz, 1 ms pulse width, and supramaximal voltage. These contractions are primarily due to the release of acetylcholine from enteric neurons.

-

-

Determining Opioid Peptide Activity:

-

Once stable twitch responses are obtained, add increasing concentrations of the opioid peptide (e.g., Met-Enkephalin) to the organ bath in a cumulative manner to generate a dose-response curve. Opioids inhibit acetylcholine release, thus reducing the twitch amplitude.

-

Calculate the EC50 value of the opioid peptide.

-

-

Assessing Potentiation by Amastatin:

-

Wash the tissue thoroughly to remove the opioid peptide.

-

Pre-incubate the tissue with Amastatin (e.g., 10 µM) for 15-20 minutes.

-

Repeat the cumulative dose-response curve for the opioid peptide in the presence of Amastatin.

-

Calculate the new EC50 value. A leftward shift in the dose-response curve and a lower EC50 value indicate potentiation of the opioid peptide's effect.

-

Protocol 3: Radioligand Receptor Binding Assay

This protocol is used to determine if Amastatin's potentiation effect involves an increase in the peptide's affinity for its receptor, which would be a consequence of protecting the peptide from degradation.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest (e.g., delta-opioid, oxytocin, or vasopressin V1a receptors).[19][20][21][22][23][24][25][26][27][28][29][30]

-

Radiolabeled ligand specific for the receptor (e.g., [³H]-naltrindole for delta-opioid receptors).

-

Unlabeled bioactive peptide.

-

This compound.

-

Binding buffer (specific to the receptor system).

-

Non-specific binding control (a high concentration of an unlabeled ligand).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation Setup:

-

In microcentrifuge tubes, prepare the following for a competition binding experiment (in duplicate or triplicate):

-

Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radiolabeled ligand, binding buffer, and a high concentration of unlabeled ligand.

-

Competition Curve (Control): Cell membranes, radiolabeled ligand, binding buffer, and increasing concentrations of the unlabeled bioactive peptide.

-

Competition Curve (with Amastatin): Cell membranes, radiolabeled ligand, binding buffer, Amastatin (at a fixed concentration, e.g., 10 µM), and increasing concentrations of the unlabeled bioactive peptide.

-

-

-

Incubation:

-

Incubate the tubes at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold to separate bound from free radioligand.

-

Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the unlabeled peptide for both the control and Amastatin-treated conditions.

-

Determine the IC50 values (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand) from the competition curves. A lower IC50 value in the presence of Amastatin indicates that less peptide is required to achieve the same level of receptor occupancy, suggesting that Amastatin is protecting the peptide from degradation during the assay.

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways